

2-Fluoro-3-methylbenzoic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzoic acid

Cat. No.: B1349807

[Get Quote](#)

An In-depth Technical Guide to 2-Fluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-3-methylbenzoic acid**, a key intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical structure, IUPAC name, physicochemical properties, experimental protocols for its synthesis and key reactions, and its role in modulating a critical biological signaling pathway.

Chemical Structure and IUPAC Name

2-Fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-fluoro-3-methylbenzoic acid**^{[1][2]}. Its chemical structure is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a fluorine atom at position 2, and a methyl group at position 3.

The structure can be represented by the SMILES string CC1=C(C(=CC=C1)C(=O)O)F and the InChIKey DGNAETGARNTCIL-UHFFFAOYSA-N^{[1][2]}.

Caption: Chemical structure of **2-Fluoro-3-methylbenzoic acid**.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **2-Fluoro-3-methylbenzoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	2-fluoro-3-methylbenzoic acid	[1] [2]
CAS Number	315-31-1	[3] [4] [5]
Molecular Formula	C ₈ H ₇ FO ₂	[4]
Molecular Weight	154.14 g/mol	[4]
Appearance	White to off-white or pale cream powder/crystal	[3] [6]
Melting Point	114-121 °C	[1] [3]
Boiling Point	197.031 °C (calculated)	[1]
Density	1.225 g/cm ³	[1]
Flash Point	72.962 °C (calculated)	[1]
Purity	≥97.5% to ≥99.0%	[7]
Solubility	Insoluble in water; soluble in N,N-dimethylformamide and dimethyl sulfoxide	[6]

Role in Drug Development and Biological Significance

2-Fluoro-3-methylbenzoic acid serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs)[\[1\]](#). The incorporation of fluorine into organic molecules can enhance metabolic stability, binding affinity, and bioavailability[\[1\]](#).

A notable derivative, **2-Fluoro-3-methylbenzoic acid** methyl ester, has been identified as a potent 5-HT3 receptor antagonist[\[8\]](#)[\[9\]](#). 5-HT3 receptor antagonists are a class of drugs known

as "setrons" that are highly effective antiemetics, particularly for managing nausea and vomiting induced by chemotherapy and postoperative procedures[1].

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to neuronal depolarization and the initiation of the vomiting reflex. Antagonists like the methyl ester of **2-Fluoro-3-methylbenzoic acid** block this interaction.

Caption: 5-HT3 Receptor Signaling Pathway and Antagonism.

Experimental Protocols

Detailed methodologies for key experiments involving **2-Fluoro-3-methylbenzoic acid** are provided below.

This protocol is adapted from a method for the synthesis of 2-fluorobenzoic acids.

Materials:

- 1-Aryl-7-methylbenziodoxolones (precursor)
- Caesium fluoride (CsF)
- TEMPO
- Dimethylformamide (DMF), dry
- Dichloromethane (CH₂Cl₂)
- Trifluoroacetic acid (CF₃COOH)
- Hydrochloric acid (HCl)
- Sodium sulfate (Na₂SO₄)

Procedure:

- In a Schlenk flask, combine the 1-aryl-7-methylbenziodoxolone (0.1 mmol), CH₂Cl₂ (1 mL), and CF₃COOH (100 µL).

- Stir the reaction mixture for 1 minute at room temperature.
- Evaporate the solvent and dry the residue under vacuum.
- Under an argon atmosphere, add CsF (0.3 mmol), TEMPO (0.1 mmol), and dry DMF (500 μ L) to the residue.
- Stir the reaction under the specified conditions (time and temperature may need optimization).
- After the reaction, add water (3 mL) and CH_2Cl_2 (3 mL) to the reaction mixture.
- Separate the layers and discard the organic layer.
- To the aqueous layer, add 37% HCl (100 μ L) and CH_2Cl_2 (3 mL).
- Shake the mixture for one minute, then separate the organic layer.
- Dry the organic layer with Na_2SO_4 , evaporate the solvent, and analyze the residue (e.g., by NMR, GC-MS) to confirm the presence of **2-Fluoro-3-methylbenzoic acid**[10].

This protocol describes a common method for the esterification of carboxylic acids.

Materials:

- **2-Fluoro-3-methylbenzoic acid**
- Acetone
- Potassium carbonate (K_2CO_3)
- Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)

Procedure:

- Add **2-Fluoro-3-methylbenzoic acid** (2g) to a dry 100 mL round-bottom flask.
- Dissolve the acid in acetone (20 mL).

- Add potassium carbonate (2.15 g, 15.6 mmol, 1.2 equiv) to the mixture.
- Stir the resulting suspension until the evolution of gas ceases (approximately 10 minutes).
- Add dimethyl sulfate to the reaction mixture and continue stirring at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC).
- Upon completion, the reaction mixture can be worked up by filtering the solid and evaporating the solvent. Further purification may be required[6].

This is a general procedure for the amidation of carboxylic acids, which can be applied to **2-Fluoro-3-methylbenzoic acid**.

Materials:

- **2-Fluoro-3-methylbenzoic acid**
- Triphenylphosphine (PPh_3)
- N-Chlorophthalimide
- Desired primary or secondary amine
- Toluene

Procedure:

- In a suitable reaction vessel, combine **2-Fluoro-3-methylbenzoic acid**, triphenylphosphine, and N-chlorophthalimide in toluene.
- Add the desired amine to the mixture.
- Stir the reaction at room temperature.
- Monitor the reaction for the formation of the corresponding amide.
- Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

This protocol outlines the intramolecular Friedel-Crafts acylation of a derivative of 4-phenylbutyric acid, illustrating a key reaction type for benzoic acid derivatives.

Materials:

- 4-Phenylbutyric acid derivative (synthesized from a benzoic acid)
- Thionyl chloride (SOCl_2)
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (CH_2Cl_2)

Procedure:

- Step A: Formation of the Acyl Chloride
 - In a round-bottom flask under an inert atmosphere, combine the 4-phenylbutyric acid derivative with an excess of thionyl chloride (2-3 equivalents).
 - Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.
 - Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude acyl chloride. Use this directly in the next step.
- Step B: Intramolecular Acylation
 - Cool a suspension of anhydrous AlCl_3 (1.1 equivalents) in anhydrous CH_2Cl_2 to 0 °C.
 - Dissolve the crude acyl chloride from Step A in a small amount of anhydrous CH_2Cl_2 .
 - Slowly add the acyl chloride solution to the stirred AlCl_3 suspension, maintaining the temperature at 0 °C.
 - Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC).

- Work-up involves quenching the reaction with ice-water, extraction with an organic solvent, washing, drying, and solvent removal.
- Purify the resulting product by vacuum distillation or column chromatography.

Conclusion

2-Fluoro-3-methylbenzoic acid is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique substitution pattern provides a scaffold for the synthesis of complex molecules with significant biological activities, most notably demonstrated by its derivative's role as a 5-HT3 receptor antagonist. The experimental protocols provided herein offer a foundation for the synthesis and derivatization of this important compound, facilitating further research and development in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of 5-HT3 receptor antagonists: clinical overview and nursing implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-3-methylbenzoic acid methyl ester | CymitQuimica [cymitquimica.com]
- 9. m.youtube.com [m.youtube.com]

- 10. bio.fsu.edu [bio.fsu.edu]
- To cite this document: BenchChem. [2-Fluoro-3-methylbenzoic acid chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349807#2-fluoro-3-methylbenzoic-acid-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com